![molecular formula C22H29FO6 B1610114 6alpha-Hydroxydexamethasone CAS No. 111897-35-9](/img/structure/B1610114.png)
6alpha-Hydroxydexamethasone
Overview
Description
6alpha-Hydroxydexamethasone is a metabolite of dexamethasone . It has a molecular weight of 408.466 and a chemical formula of C22H29FO6 . The IUPAC name for this compound is (1R,2R,3aS,3bS,5S,9aS,9bR,10S,11aS)-9b-fluoro-1,5,10-trihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one .
Molecular Structure Analysis
The molecular structure of 6alpha-Hydroxydexamethasone can be analyzed using various tools such as VESTA, a 3D visualization program for structural models . This tool can deal with multiple structural models and volumetric data in the same window .Physical And Chemical Properties Analysis
6alpha-Hydroxydexamethasone has several physical and chemical properties. It has a logP value of 0.45, a pKa (Strongest Acidic) of 12.42, and a pKa (Strongest Basic) of -3 . It has a physiological charge of 0, a hydrogen acceptor count of 6, and a hydrogen donor count of 4 . Its polar surface area is 115.06 Å2, and it has a refractivity of 104.01 m3·mol-1 .Scientific Research Applications
Endocrinology
6alpha-Hydroxydexamethasone: is an active metabolite of dexamethasone, which is a synthetic glucocorticoid. In endocrinology, it has been studied for its effects on cortisol production. For instance, in animal models, it has been shown to reduce cortisol levels, which can be beneficial in conditions where cortisol is excessively produced, such as in Cushing’s syndrome .
Immunology
In immunological research, 6alpha-Hydroxydexamethasone may play a role in modulating immune responses. Glucocorticoids are known for their potent anti-inflammatory and immunosuppressive properties. This compound could be useful in studying autoimmune diseases and conditions characterized by chronic inflammation .
Neuroscience
The applications of 6alpha-Hydroxydexamethasone in neuroscience could be linked to its parent compound’s ability to cross the blood-brain barrier and exert effects on the central nervous system. It could be used to study neuroinflammation and neurodegenerative diseases where inflammation is a key pathological feature .
Ophthalmology
In ophthalmology, glucocorticoids like dexamethasone are used to reduce inflammation after eye surgeries and in various eye diseases6alpha-Hydroxydexamethasone could be investigated for its ocular pharmacokinetics and potential as an anti-inflammatory agent in eye conditions .
Toxicology
6alpha-Hydroxydexamethasone: could be significant in toxicological studies, particularly in understanding the metabolism of glucocorticoids and their interactions with other drugs. It can serve as a model compound to study the role of cytochrome P450 enzymes in drug metabolism .
Rheumatoid Arthritis and Autoimmunity
Given the immunomodulatory effects of glucocorticoids, 6alpha-Hydroxydexamethasone may have therapeutic implications in autoimmune diseases like rheumatoid arthritis. It could help in understanding the mechanisms of glucocorticoid action and resistance in chronic autoimmune conditions .
Cytochrome P450 Enzyme Research
6alpha-Hydroxydexamethasone: is formed from dexamethasone by the cytochrome P450 (CYP) isoform CYP3A4. It can be used to study the enzyme’s activity, its role in drug metabolism, and the impact of genetic variations on CYP3A4 function .
Mechanism of Action
Target of Action
6alpha-Hydroxydexamethasone is an active metabolite of the synthetic glucocorticoid dexamethasone . The primary target of this compound is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .
Mode of Action
6alpha-Hydroxydexamethasone, like dexamethasone, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
It is known that glucocorticoids like dexamethasone can inhibit phospholipase a2, leading to decreased formation of arachidonic acid derivatives . They also promote anti-inflammatory genes like interleukin-10 .
Pharmacokinetics
6alpha-Hydroxydexamethasone is formed from dexamethasone by the cytochrome P450 (CYP) isoform CYP3A4 . The pharmacokinetics of dexamethasone and its metabolites can exhibit time-dependent clearance, with the activity of CYP3A4 potentially induced when dexamethasone is persistently administered . This can result in auto-induction and time-dependent pharmacokinetics .
Result of Action
The molecular and cellular effects of 6alpha-Hydroxydexamethasone are likely to be similar to those of dexamethasone, given their similar structures and targets. These effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Action Environment
The action, efficacy, and stability of 6alpha-Hydroxydexamethasone can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of 6alpha-Hydroxydexamethasone . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBSTEHLLHXILB-GQKYHHCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131354 | |
Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha-Hydroxydexamethasone | |
CAS RN |
111897-35-9 | |
Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111897-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Hydroxydexamethasone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111897359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.ALPHA.-HYDROXYDEXAMETHASONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6G45GU49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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